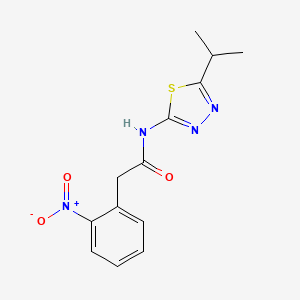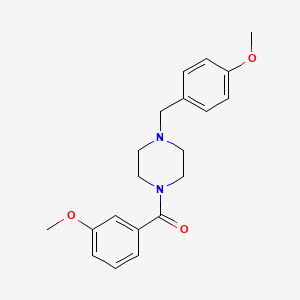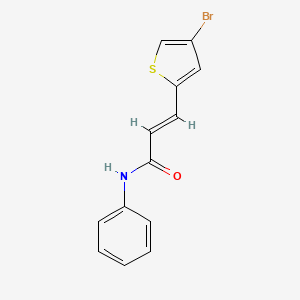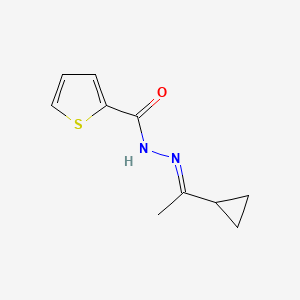
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenolic compound found in the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, scientific research has revealed a range of potential benefits of curcumin in various fields, including medicine, agriculture, and food science.
作用機序
The mechanism of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin can also bind to and inhibit enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Curcumin has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It can also improve brain function, reduce the risk of heart disease, and improve insulin sensitivity in diabetes.
実験室実験の利点と制限
Curcumin has several advantages as a research tool, including its low toxicity, availability, and affordability. However, its low bioavailability and poor solubility in water can limit its effectiveness in some experiments. Additionally, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can interact with other compounds and enzymes, which can complicate its effects in some studies.
将来の方向性
There are several potential future directions for research on 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione. These include investigating its potential as a therapeutic agent in various diseases, developing new methods for improving its bioavailability, and exploring its potential as a natural food preservative and additive. Additionally, research on the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its interactions with other compounds can provide new insights into its potential therapeutic properties.
In conclusion, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is a natural compound with a range of potential therapeutic properties. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising research tool for investigating various diseases. However, its limitations in terms of bioavailability and solubility must be taken into account when designing experiments. Further research is needed to fully understand the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its potential applications in various fields.
合成法
Curcumin can be synthesized through various methods, including extraction from turmeric root, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric root, which involves boiling and drying the root before extracting the 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione using solvents such as ethanol or acetone.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Research has shown that 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease.
特性
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11-5-3-4-6-13(11)16(19)10-17(20)14-9-12(21-2)7-8-15(14)18/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSKMHKLINOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)

![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)